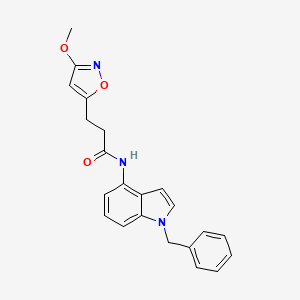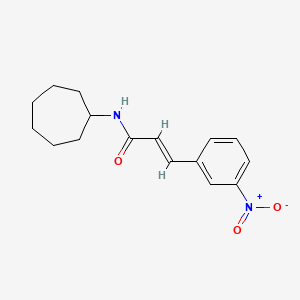![molecular formula C21H21N5O3 B11016731 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11016731.png)
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves multiple stepsCommon reagents used in these reactions include acetonitrile, potassium carbonate, and iodine . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, influencing biological pathways. The benzotriazinyl group may also contribute to its activity by stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as melatonin and serotonin. Compared to these compounds, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the presence of the benzotriazinyl group, which may confer additional stability and specificity in its interactions .
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-16-6-7-19-15(14-16)8-11-25(19)13-10-22-20(27)9-12-26-21(28)17-4-2-3-5-18(17)23-24-26/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,27) |
InChI Key |
XHVPMYIAEHJGQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide](/img/structure/B11016652.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016660.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11016661.png)
![2-(1H-indol-1-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016662.png)
![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11016666.png)
![5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11016671.png)



![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016690.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11016692.png)

![(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016723.png)
